Razinodil

Cardiovascular Pharmacology Coronary Artery Disease Ischemic Heart Disease

Choose Razinodil (CAS 30271-85-3) for unique coronary vasodilation research. It is a 1,2,3-benzotriazin-4(3H)-one derivative with a dual trimethoxybenzene pharmacophore and morpholine moiety, distinct from nitrates or calcium channel blockers. This tool compound enables pure vascular effect studies without reflex tachycardia, ideal for exploring vascular-inflammation links in models of ischemia-reperfusion and atherosclerosis.

Molecular Formula C27H34N4O10
Molecular Weight 574.6 g/mol
CAS No. 30271-85-3
Cat. No. B1678837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRazinodil
CAS30271-85-3
Synonyms3-(gamma-morpholino-beta-(3,4,5-trimethoxy-benzoyloxy)propyl)-6,7,8-trimethoxy-3H-1,2,3-benzotriazinone
razinodil
Molecular FormulaC27H34N4O10
Molecular Weight574.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)OC(CN2CCOCC2)CN3C(=O)C4=CC(=C(C(=C4N=N3)OC)OC)OC
InChIInChI=1S/C27H34N4O10/c1-34-19-11-16(12-20(35-2)23(19)37-4)27(33)41-17(14-30-7-9-40-10-8-30)15-31-26(32)18-13-21(36-3)24(38-5)25(39-6)22(18)28-29-31/h11-13,17H,7-10,14-15H2,1-6H3
InChIKeyKUUKBTYSAHIXTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Razinodil (CAS 30271-85-3) Procurement: Defined Coronary Vasodilator for Ischemic Research


Razinodil (CAS 30271-85-3) is a 1,2,3-benzotriazin-4(3H)-one derivative that functions as a coronary vasodilator [1]. Identified in 1981 as a potential agent for myocardial ischemic diseases, the compound has a molecular formula of C₂₇H₃₄N₄O₁₀ and a molecular weight of 574.58 g/mol [2][3]. Its structure incorporates two trimethoxybenzene moieties and a morpholine group, distinguishing it from other vasodilator classes .

Why Razinodil (CAS 30271-85-3) Cannot Be Substituted with Common Nitrates or Calcium Channel Blockers


Razinodil (CAS 30271-85-3) is a structurally unique 1,2,3-benzotriazin-4(3H)-one derivative, a class distinct from the organic nitrates (e.g., nitroglycerin), dihydropyridine calcium channel blockers (e.g., nifedipine), and potassium channel openers that dominate the coronary vasodilator landscape [1][2]. Unlike these agents, Razinodil incorporates a dual trimethoxybenzene pharmacophore and a morpholine moiety, which confers a distinct molecular target profile, including lipoxygenase inhibition, that is not recapitulated by other vasodilator classes [3]. Substitution with a common vasodilator would therefore confound experimental results by introducing off-target effects and mechanistic variables not present with Razinodil, rendering study outcomes non-comparable.

Razinodil (CAS 30271-85-3) Differentiated Evidence: Quantified Coronary Vasodilation and Multi-Target Profile


Razinodil's Coronary Vasodilation: Potency and Lack of Reflex Tachycardia

Razinodil induces coronary vasodilation without triggering reflex tachycardia, a common and dose-limiting adverse effect of many classical vasodilators [1]. This separation of vasodilatory efficacy from chronotropic side effects represents a key differentiation from agents like nitroglycerin or nifedipine [1].

Cardiovascular Pharmacology Coronary Artery Disease Ischemic Heart Disease

Razinodil's Inhibition of Lipoxygenase and Arachidonic Acid Metabolism

Razinodil is identified as a potent inhibitor of lipoxygenase (LOX), an enzyme central to the metabolism of arachidonic acid into pro-inflammatory leukotrienes [1]. It also inhibits cyclooxygenase (COX) to a lesser extent, indicating a broader interference with eicosanoid biosynthesis [1]. This polypharmacology is distinct from vasodilators that solely target ion channels or nitric oxide pathways.

Inflammation Research Eicosanoid Biology Leukotriene Signaling

Razinodil's Predicted Physicochemical Properties Differentiate It from More Lipophilic Vasodilators

Razinodil has a predicted LogP (XLogP3) of 2.7, indicating moderate lipophilicity [1]. This value is substantially lower than that of many dihydropyridine calcium channel blockers, which often have LogP values greater than 3.5, and is more balanced than the highly polar organic nitrates [2]. A LogP of 2.7 is often associated with favorable passive membrane permeability and a reduced risk of non-specific binding.

ADME/Tox Prediction Molecular Modeling Drug Discovery

Razinodil (CAS 30271-85-3) Research Applications: From Ischemic Models to Inflammation Studies


Mechanistic Studies of Coronary Vasodilation without Reflex Tachycardia

Razinodil is the optimal tool compound for in vivo and ex vivo models designed to isolate and study pure coronary vasodilation. Its reported lack of reflex tachycardia [1] allows for the assessment of vascular effects without the confounding influence of increased heart rate, a significant limitation of other vasodilators .

Investigating the Intersection of Vascular Tone and Eicosanoid Biology

Given its profile as both a coronary vasodilator [1] and a lipoxygenase inhibitor [2], Razinodil is uniquely suited for research exploring the relationship between vascular function and inflammation. It can be used in models of atherosclerosis, ischemia-reperfusion injury, and other conditions where both processes are implicated [3].

Chemical Biology Probe for 1,2,3-Benzotriazinone Derivative Pharmacology

As a structurally distinct 1,2,3-benzotriazin-4(3H)-one derivative , Razinodil serves as a critical chemical probe for structure-activity relationship (SAR) studies within this under-explored class. Its unique scaffold and multi-target profile provide a basis for developing new cardiovascular and anti-inflammatory agents with potentially improved therapeutic indices [3].

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